molecular formula C11H17N3O B1492180 6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol CAS No. 2090882-66-7

6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol

Cat. No. B1492180
M. Wt: 207.27 g/mol
InChI Key: CWVGRBLTQPUUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of pyridazinone derivatives, including compounds structurally related to "6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol," has been extensively studied. For example, a new pyridazinone derivative was synthesized and characterized using spectroscopic techniques, revealing insights into its structural configuration and stability. These compounds exhibit significant pharmaceutical importance due to their heterocyclic nature, which is a common structural feature in many bioactive molecules (Kalai et al., 2021).

Molecular Docking and Screening

  • Novel pyridine and fused pyridine derivatives, including compounds structurally akin to "6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol," have been prepared and subjected to in silico molecular docking screenings towards specific target proteins. This research suggests moderate to good binding energies, indicating potential bioactivity. These compounds also exhibited antimicrobial and antioxidant activities, highlighting their versatility in drug development (Flefel et al., 2018).

Anticancer and Antimicrobial Applications

  • Research has also focused on the development of pyridazinone derivatives for anticancer and antimicrobial applications. For instance, certain derivatives were synthesized and showed antimitotic activity, inhibiting cell proliferation in cancer models. This indicates the potential therapeutic value of these compounds in cancer treatment. Moreover, some derivatives demonstrated antibacterial activity, suggesting their utility in combating microbial infections (Temple et al., 1987).

Anti-inflammatory and Analgesic Effects

  • Arylpiperazinylalkyl pyridazinones, closely related to the compound , have been shown to exhibit significant antinociceptive and anti-inflammatory effects. These findings support the potential use of such derivatives in developing new analgesic and anti-inflammatory drugs (Maione et al., 2020).

Corrosion Inhibition

  • Studies have also explored the use of pyridazinone derivatives as corrosion inhibitors, demonstrating the compound's effectiveness in protecting metals against corrosion in acidic environments. This application signifies the compound's potential in industrial processes and material preservation (Ghazoui et al., 2017).

properties

IUPAC Name

3-(2-ethylpiperidin-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-9-5-3-4-8-14(9)10-6-7-11(15)13-12-10/h6-7,9H,2-5,8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVGRBLTQPUUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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